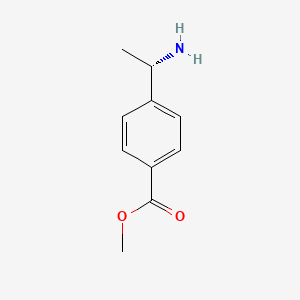

(S)-Methyl 4-(1-aminoethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(1S)-1-aminoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYGLHLLQZGWPT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590819 | |

| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222714-37-6 | |

| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Methyl 4-(1-aminoethyl)benzoate chemical properties

An In-depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate: A Chiral Building Block for Advanced Synthesis

Introduction

This compound is a chiral aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates a benzene ring para-substituted with a methyl ester and an (S)-configured 1-aminoethyl group, presents a stereochemically defined scaffold. This makes it a valuable intermediate for the asymmetric synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The precise spatial arrangement of the primary amine is critical, as the biological activity of many pharmaceuticals is highly dependent on the stereochemistry of their chiral centers.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this versatile building block.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and characteristics are essential for sourcing, handling, and utilizing the compound in a research or development setting.

| Property | Value | Reference |

| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate | [3] |

| CAS Number | 222714-37-6 | [4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [4] |

| Physical Form | White to Yellow Sticky Oil to Solid | [3] |

| Typical Purity | 97-98% | [3][4] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [3] |

| InChI | 1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | N/A |

| InChIKey | XSYGLHLLQZGWPT-VIFPVTCESA-N | N/A |

| SMILES | CN | N/A |

Stereochemistry: The (S)-Configuration

Chirality is a central concept in modern drug development. For many APIs, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.[1] The this compound molecule possesses a single chiral center at the benzylic carbon of the aminoethyl group.

The "(S)" designation, derived from the Latin sinister for left, describes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are ranked by atomic number, and the molecule is oriented so the lowest-priority group (typically hydrogen) points away from the viewer. The sequence from highest to lowest priority of the remaining groups determines the configuration. The presence of this pre-defined stereocenter is invaluable, as it allows chemists to introduce this specific chirality into a target molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.[2]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount to ensure its quality and suitability for pharmaceutical applications.

Enantioselective Synthesis

An efficient and common method for producing this chiral amine is the asymmetric reductive amination of a prochiral ketone, methyl 4-acetylbenzoate. This transformation can be achieved with high enantioselectivity using biocatalysis, for instance, with an (S)-selective ω-transaminase enzyme.

Protocol: Biocatalytic Asymmetric Reductive Amination

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve methyl 4-acetylbenzoate and an amine donor (e.g., isopropylamine) in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

-

Enzyme Addition: Add the (S)-selective ω-transaminase enzyme and the requisite pyridoxal 5'-phosphate (PLP) cofactor to the mixture.

-

Reaction Conditions: Maintain the reaction at the enzyme's optimal temperature (e.g., 35-40°C) with gentle agitation to ensure homogeneity.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC to determine the conversion of the starting material and the enantiomeric excess (ee) of the product.

-

Workup: Once the desired conversion is achieved, quench the reaction by adjusting the pH to >10 with a base like ammonium hydroxide.

-

Extraction: Extract the product from the aqueous phase using an organic solvent such as ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be further purified using column chromatography.

Caption: General workflow for the biocatalytic synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a critical quality control step. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include doublets and quartets for the ethyl group protons, singlets for the methyl ester protons, and distinct signals for the aromatic protons.

-

¹³C NMR: Shows the number of unique carbon environments. Key signals correspond to the carbonyl carbon of the ester, the aromatic carbons, the chiral benzylic carbon, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic stretches would be observed for the N-H bonds of the primary amine, the C=O of the ester, and C-H bonds of the aromatic and aliphatic portions.[5]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also provide structural information.[5]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the product.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

Column and Mobile Phase: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a basic additive like diethylamine).

-

Standard Preparation: Prepare a solution of the racemic methyl 4-(1-aminoethyl)benzoate to serve as a standard for identifying the retention times of both the (S) and (R) enantiomers.

-

Sample Preparation: Prepare a solution of the synthesized (S)-enantiomer sample in the mobile phase.

-

Analysis:

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the racemic standard to establish the retention times and confirm peak resolution.

-

Inject the synthesized sample.

-

Use a UV detector set to a wavelength of high absorbance (e.g., 240 nm).

-

-

Calculation: Calculate the enantiomeric excess using the peak areas of the (S) and (R) enantiomers from the sample chromatogram: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Caption: Workflow for analytical characterization.

Reactivity and Synthetic Applications

The utility of this compound as a building block stems from the distinct reactivity of its primary amine and methyl ester functional groups. This dual functionality allows for a wide range of subsequent chemical transformations.

-

Reactions at the Amino Group: The primary amine is a nucleophile and can readily undergo reactions such as acylation to form amides, alkylation, and reductive amination.

-

Reactions at the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides via aminolysis, or reduced to a primary alcohol.

This versatility makes it a valuable precursor in the synthesis of numerous APIs. For example, chiral amines of this type are key components in the synthesis of certain cholinesterase inhibitors used in the treatment of Alzheimer's disease and other dementias.[2] The defined stereochemistry of the amine is often critical for the drug's ability to bind effectively to its target enzyme.[2]

Safety and Handling

While a specific safety data sheet (SDS) for the (S)-enantiomer is not detailed in the provided search results, data for the racemic mixture and structurally similar aminobenzoates provide essential guidance. The compound should be handled by trained personnel in a well-ventilated area.

| Hazard Information | Details | Reference |

| GHS Pictogram | Exclamation Mark (GHS07) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[7][8]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a fundamentally important chiral synthon in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with its versatile functional groups, provides a reliable and efficient starting point for the construction of enantiomerically pure drug molecules. The robust methods for its synthesis and the rigorous analytical techniques available for its characterization ensure the high quality required for pharmaceutical development. As the demand for stereochemically pure APIs continues to grow, the role of such chiral building blocks in accelerating drug discovery and development will remain critical.

References

- ChemUniverse. (S)-METHYL 4-(1-AMINOETHYL)

- Sigma-Aldrich. Methyl 4-(1-aminoethyl)

- Thermo Fisher Scientific.

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- Fisher Scientific.

- ChemicalBook. (S)-METHYL 4-(1-AMINOETHYL)

- PubChem.

- PubChem. (R)-Methyl 4-(1-aminoethyl)

- Benchchem. (R)-Methyl 4-(1-aminoethyl)

- Benchchem. An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)

- Sigma-Aldrich. Methyl 4-(1-aminoethyl)

- Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

Sources

- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. youtube.com [youtube.com]

- 6. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

(S)-Methyl 4-(1-aminoethyl)benzoate CAS number

An In-depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical identity, synthesis strategies, analytical characterization, and applications, grounding our discussion in established scientific principles and methodologies.

Core Compound Identification

This compound is a chiral aromatic ester. Its structure features a methyl ester group and an (S)-configured 1-aminoethyl group attached to a benzene ring at the para positions. This specific stereochemistry is crucial, as the biological activity of pharmaceuticals derived from this intermediate is often dependent on a single enantiomer.[1][2] The other enantiomer may be inactive or, in some cases, contribute to undesirable side effects.[1]

| Identifier | Value | Source |

| CAS Number | 222714-37-6 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate | [4] |

| MDL Number | MFCD06762070 | [3] |

Note: The racemic mixture is identified by CAS Number 80051-07-6, and the (R)-enantiomer by CAS Number 912342-10-0.[1][5]

Synthesis of this compound: A Strategic Approach

The efficient, stereoselective synthesis of this compound is paramount for its use in pharmaceutical manufacturing. While classical chiral resolution of a racemic mixture is a possible route, it inherently discards at least 50% of the material, making it less economical for large-scale production.[6] Therefore, asymmetric synthesis is the preferred strategy as it aims to directly produce the desired (S)-enantiomer in high excess.[2]

The most robust and widely adopted method is the asymmetric reductive amination of a prochiral ketone precursor, methyl 4-acetylbenzoate.[7] This transformation is the cornerstone of producing the target molecule with high enantiomeric purity.

Retrosynthetic Analysis

A logical retrosynthetic pathway illustrates the strategic disconnection to a readily available starting material. The key step is the stereoselective formation of the carbon-nitrogen bond.

Step-by-Step Procedure:

-

Vessel Preparation: In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-acetylbenzoate and the selected chiral catalyst in the anhydrous solvent. The causality here is critical: excluding atmospheric moisture is essential as imine intermediates can be susceptible to hydrolysis.

-

Imine Formation: Add the ammonia source to the mixture. This initiates the formation of the prochiral imine intermediate in situ.

-

Asymmetric Reduction: Introduce the reducing agent. If using hydrogen gas, pressurize the vessel. The chiral catalyst coordinates to the imine and directs the hydride transfer from the reducing agent to one face of the C=N double bond, preferentially forming the (S)-enantiomer.

-

Reaction Monitoring: Stir the reaction at the optimized temperature. The progress should be monitored periodically by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the starting material has been consumed. [7]5. Workup: Upon completion, carefully quench any remaining reducing agent. The catalyst can often be removed by filtration through a pad of silica gel or celite.

-

Extraction & Concentration: Perform an aqueous workup to remove salts. Extract the product into a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel to yield the final, high-purity this compound. [7]

Analytical Characterization: Ensuring Purity and Stereointegrity

Confirming the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the synthesized product is a non-negotiable step in quality control.

Structural Verification

Standard spectroscopic techniques are used to confirm the chemical structure:

-

¹H and ¹³C NMR: To verify the connectivity of atoms and the absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Enantiomeric Excess Determination

The success of the asymmetric synthesis is quantified by the enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. [1] Principle of Chiral HPLC: The technique uses a stationary phase that is itself chiral. As the racemic or enantiomerically-enriched mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis

-

System Preparation:

-

Column: Select an appropriate chiral column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).

-

Mobile Phase: Prepare and degas a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol). The exact ratio must be optimized for good resolution.

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. [1]2. Sample Preparation:

-

Prepare a dilute solution of the synthesized (S)-enantiomer in the mobile phase.

-

Prepare a separate solution of the racemic standard (if available) to identify the retention times of both the (R) and (S) enantiomers.

-

-

Analysis:

-

Inject the racemic standard to confirm the separation and determine the retention times for each enantiomer.

-

Inject the synthesized sample.

-

Monitor the elution using a UV detector at a wavelength where the analyte absorbs strongly (e.g., 230-254 nm). [1]4. Data Interpretation:

-

Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

-

Applications in Drug Development

Chiral amines are foundational components in a wide range of pharmaceuticals and biologically active compounds. [8]9-Methyl 4-(1-aminoethyl)benzoate serves as a versatile intermediate, providing a stereochemically defined scaffold for building more complex molecules. [1][7]Its bifunctional nature—a primary amine and a methyl ester—allows for a diverse array of subsequent chemical transformations, such as amidation, acylation, and alkylation, making it a valuable precursor in the synthesis of novel active pharmaceutical ingredients (APIs). [1]

Safety and Handling

Based on available safety data for the racemic mixture, the compound should be handled with care.

-

GHS Pictogram: GHS07 (Exclamation mark) [5]* Signal Word: Warning [5]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [5]* Storage: Keep in a dark place under an inert atmosphere, at 2-8°C. [5]

Conclusion

This compound is a high-value chiral intermediate whose importance is underscored by the prevalence of chiral amines in modern medicine. Its efficient synthesis via asymmetric reductive amination represents a key enabling technology in pharmaceutical development. Rigorous analytical control, particularly through chiral HPLC, is essential to ensure its stereochemical integrity. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize, analyze, and utilize this critical building block in their drug discovery and development endeavors.

References

-

Marques, M. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Tang, T. et al. (2025). Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society. [Link]

-

Various Authors. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

-

Marques, M. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]

-

Wang, D. et al. (2020). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. [Link]

-

ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

-

PubChem. (n.d.). (S)-methyl 3-(1-aminoethyl)benzoate. PubChem. [Link]

Sources

- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. (S)-methyl 3-(1-aminoethyl)benzoate | C10H13NO2 | CID 58824511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]

A Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate: Properties, Synthesis, and Applications in Chiral Drug Development

Abstract

(S)-Methyl 4-(1-aminoethyl)benzoate is a high-value chiral building block pivotal to the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). With a molecular weight of 179.22 g/mol and the chemical formula C₁₀H₁₃NO₂, this compound provides a stereochemically defined scaffold essential for developing enantiomerically pure drugs.[1][2][3] This guide offers a comprehensive technical overview of its physicochemical properties, the critical role of its stereochemistry in drug development, established protocols for its enantioselective synthesis, and the analytical methodologies required for its validation. The content is tailored for researchers, chemists, and professionals in the field of drug discovery and development, providing both foundational knowledge and practical, field-proven insights.

Physicochemical Properties and Key Identifiers

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for sourcing, handling, and regulatory documentation.

| Property | Value | Source(s) |

| Molecular Weight | 179.22 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][4] |

| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate | [4] |

| CAS Number | 80051-07-6 (for racemic mixture) | [1] |

| Physical Form | White to yellow sticky oil or solid | [1][5] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1][5] |

The Critical Role of Stereochemistry in Pharmacology

In drug development, chirality is not a trivial detail; it is a fundamental property that dictates a molecule's biological activity. The human body is a chiral environment, and as such, enantiomers of a drug often exhibit vastly different pharmacological, metabolic, and toxicological profiles. The (S)- and (R)-enantiomers of Methyl 4-(1-aminoethyl)benzoate serve as precursors to distinct APIs.[6]

The specific "(S)" configuration at the benzylic amine is a prerequisite for the desired enantioselectivity and efficacy of the final drug molecule it is used to construct.[6] For instance, while the related (R)-enantiomer is a known intermediate for certain DPP-4 inhibitors used in diabetes treatment, the (S)-enantiomer is leveraged for synthesizing other targeted therapeutics, such as specific cholinesterase inhibitors for neurological disorders.[6][7] The ability to synthesize one enantiomer selectively, therefore, prevents isomeric contamination that could lead to reduced efficacy or off-target toxicity.

Enantioselective Synthesis: Asymmetric Reductive Amination

The most robust and industrially scalable method for producing this compound is the asymmetric reductive amination of a prochiral ketone, methyl 4-acetylbenzoate. This approach is favored because it directly establishes the desired stereocenter with high fidelity.

Causality of Method Selection: Direct reduction of the ketone followed by amination would result in a racemic mixture, requiring a difficult and costly chiral resolution step. Asymmetric reductive amination, however, employs a chiral catalyst or auxiliary that guides the reaction pathway, yielding the desired (S)-enantiomer with high enantiomeric excess (ee). This preemptive control of stereochemistry is a cornerstone of efficient and economical pharmaceutical manufacturing.

Experimental Protocol: Asymmetric Reductive Amination

-

Step 1: Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-acetylbenzoate and a suitable chiral catalyst/ligand system (e.g., a chiral phosphine ligand with a transition metal catalyst) in an appropriate solvent like methanol or isopropanol.

-

Step 2: Imine Formation: Introduce an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to the mixture. Stir at room temperature to facilitate the formation of the intermediate imine.

-

Step 3: Asymmetric Reduction: Introduce a reducing agent, such as H₂ gas in the presence of the chiral catalyst or a chiral hydride source (e.g., a borane with a chiral oxazaborolidine catalyst).

-

Step 4: Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Step 5: Workup and Purification: Upon completion, quench the reaction carefully. Remove the catalyst via filtration. Neutralize the solution and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography to yield the pure (S)-enantiomer.

Synthesis Workflow Diagram

Caption: Workflow for the enantioselective synthesis of the target compound.

Analytical Validation: Ensuring Stereochemical Purity

A synthesis protocol is only as reliable as its validation system. For chiral molecules, the most critical quality attribute is the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Self-Validating System: The protocol's trustworthiness is established by integrating this analytical step. The HPLC analysis provides definitive, quantitative proof of the synthesis's success in achieving the desired stereochemical outcome.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

-

Step 1: System Preparation: Utilize an HPLC system equipped with a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Step 2: Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[7]

-

Step 3: Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase. Additionally, prepare a solution of the racemic mixture to serve as a standard for identifying the retention times of both the (S) and (R) enantiomers.

-

Step 4: Analysis: Inject the racemic standard to confirm the separation and determine the retention times for each enantiomer. Subsequently, inject the synthesized sample.

-

Step 5: Data Interpretation: Set the UV detector at a wavelength with strong absorbance (e.g., 230-254 nm).[7] Integrate the area of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Analytical Workflow Diagram

Caption: Standard workflow for chiral purity analysis via HPLC.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with a "Warning" signal word according to the Globally Harmonized System (GHS).[1][5]

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[1]

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place between 2-8°C.[1][5]

-

Maintain under an inert atmosphere (e.g., nitrogen) to prevent degradation.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically precise pharmaceuticals. Its molecular weight of 179.22 g/mol belies the complexity and value embedded in its chiral structure.[1][2][3] Through robust synthetic methods like asymmetric reductive amination and rigorous analytical validation using techniques such as chiral HPLC, researchers and drug development professionals can confidently utilize this building block to advance the next generation of targeted therapies. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the pharmaceutical industry.

References

-

(S)-methyl 3-(1-aminoethyl)benzoate | C10H13NO2 | CID 58824511. PubChem. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

(R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897. PubChem. [Link]

-

Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728. PubChem. [Link]

-

Methyl 4(methylamino)benzoate. NIST WebBook. [Link]

-

This compound hydrochloride. MySkinRecipes. [Link]

-

Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. PubChem. [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of Oregon. [Link]

-

Electronic Supplementary Information (ESI) for Green Chemistry. The Royal Society of Chemistry. [Link]

-

Ethyl 4-(aminomethyl)benzoate | C10H13NO2 | CID 436161. PubChem. [Link]

-

INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]

-

A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. ResearchGate. [Link]

-

Methyl 4-(1-aminoethyl)benzoate | 80051-07-6. MilliporeSigma. [Link]

-

methyl 4-aminobenzoate synthesis report. Sciencemadness.org. [Link]

Sources

- 1. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-methyl 3-(1-aminoethyl)benzoate | C10H13NO2 | CID 58824511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]

Introduction: The Significance of (S)-Methyl 4-(1-aminoethyl)benzoate in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemical integrity of its α-chiral primary amine is paramount, as enantiomers of a drug molecule often exhibit vastly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, designed for researchers, chemists, and drug development professionals. We delve into the mechanistic rationale and provide detailed, field-proven protocols for two dominant enantioselective strategies: transition metal-catalyzed asymmetric reductive amination and biocatalytic transamination. The guide emphasizes the causality behind experimental choices, methods for quality control, and a comparative analysis of the synthetic approaches to empower scientists in making informed decisions for their specific applications.

Chiral amines are ubiquitous structural motifs, found in over 80% of all drugs and drug candidates.[1] Specifically, α-chiral primary amines are versatile building blocks for synthesizing a multitude of amine-containing pharmaceuticals and natural products.[2] this compound, with its defined stereocenter, primary amine, and reactive methyl ester group, represents a highly valuable and versatile intermediate.[3] The precise three-dimensional arrangement of atoms at its chiral center is often crucial for the target engagement and efficacy of the final API, making its enantioselective synthesis a critical challenge in pharmaceutical manufacturing.[4][5] This guide focuses on robust and scalable methods to produce this compound with high enantiopurity.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis is the cornerstone of planning an efficient synthesis. For this compound, the most direct approach involves the stereoselective formation of the carbon-nitrogen bond. This disconnection points to a prochiral ketone, methyl 4-acetylbenzoate, as a readily available and cost-effective starting material. The key challenge lies in the asymmetric introduction of the amine functionality to yield the desired (S)-enantiomer.[4]

Caption: Retrosynthetic pathway for the target molecule.

Core Synthetic Strategies: Pathways to Enantiopurity

Starting from methyl 4-acetylbenzoate, two primary strategies have emerged as state-of-the-art for achieving high enantioselectivity: asymmetric catalysis using transition metals and biocatalysis using enzymes. Both pathways aim to directly set the stereocenter during the reaction, avoiding costly and lower-yielding classical resolution steps.

Caption: Divergent strategies for the synthesis of the target amine.

Protocol I: Asymmetric Reductive Amination (ARA) via Transition Metal Catalysis

Asymmetric reductive amination is a powerful and highly convergent one-pot method that combines a ketone and an amine source with a reducing agent in the presence of a chiral catalyst.[6] This approach is favored in industrial settings for its efficiency, as it avoids the isolation of the potentially unstable imine intermediate.[7]

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine from methyl 4-acetylbenzoate and an ammonia source. This imine is then hydrogenated in situ by a chiral transition metal complex (typically based on Iridium, Rhodium, or Ruthenium). The chiral ligands coordinated to the metal create a chiral environment, forcing the hydride transfer to occur preferentially on one face of the imine, thus generating one enantiomer in excess.[6][8]

Experimental Protocol

This protocol describes a general procedure for asymmetric reductive amination. The choice of chiral ligand is critical for achieving high enantioselectivity for the (S)-enantiomer.

Materials:

-

Methyl 4-acetylbenzoate

-

Ammonium formate (NH₄HCO₂) or another suitable ammonia source

-

Chiral Iridium, Rhodium, or Ruthenium catalyst pre-cursor (e.g., [Rh(cod)Cl]₂)

-

Appropriate chiral phosphine ligand (e.g., a derivative of Josiphos, Mandyphos, or other ligand known to induce S-selectivity)

-

Anhydrous solvent (e.g., Methanol, Toluene, or Dichloromethane)

-

Hydrogen gas (H₂) or a transfer hydrogenation agent (e.g., formic acid/triethylamine)

Step-by-Step Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a reaction vessel with the metal precursor and the chiral ligand in the chosen anhydrous solvent. Stir at room temperature to allow for complex formation.

-

Reaction Setup: To the activated catalyst solution, add methyl 4-acetylbenzoate.

-

Amine Source Addition: Add the ammonia source, such as ammonium formate.

-

Reduction:

-

For Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to the optimized pressure (e.g., 10-50 bar).

-

For Transfer Hydrogenation: Add the hydrogen donor (e.g., a formic acid/triethylamine mixture).

-

-

Reaction: Heat the mixture to the specified temperature (e.g., 40-60 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, cool the reaction to room temperature and carefully vent the pressure. Remove the catalyst by filtration through a pad of Celite or silica gel.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Summary

| Parameter | Typical Value/Range | Rationale & Causality |

| Catalyst Loading | 0.01 - 1 mol% | A lower loading is economically favorable but may require longer reaction times or harsher conditions. Higher loading can increase reaction rate but also cost. |

| Pressure (H₂) | 10 - 50 bar | Higher pressure increases the concentration of hydrogen in the solution, typically accelerating the rate of reduction. |

| Temperature | 40 - 80 °C | Reaction kinetics are temperature-dependent, but excessive heat can lead to catalyst decomposition or reduced enantioselectivity. |

| Yield | 85 - 98% | Dependent on reaction completion and purification efficiency. |

| Enantiomeric Excess (ee) | >95 - 99% | The primary measure of success, dictated almost entirely by the efficacy of the chiral catalyst-ligand system. |

Protocol II: Biocatalytic Synthesis via ω-Transaminase

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor, creating a chiral amine.[9]

Mechanistic Rationale

The reaction involves the transfer of an amino group from a donor molecule, commonly L-Alanine or isopropylamine, to the carbonyl carbon of methyl 4-acetylbenzoate. The enzyme's active site is inherently chiral, ensuring the amine is added to a specific face of the ketone, resulting in exceptionally high enantiopurity.[10] A key challenge is that the reaction is an equilibrium. To drive it towards the product, an excess of the amino donor is used, or the ketone by-product (e.g., pyruvate from L-alanine) is removed using a secondary enzyme system.[9]

Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of the target amine.

Experimental Protocol

Materials:

-

Methyl 4-acetylbenzoate

-

(S)-selective ω-Transaminase

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

L-Alanine (or other suitable amino donor)

-

Aqueous buffer (e.g., phosphate buffer, pH 7.5-8.5)

-

Optional: Pyruvate removal system, e.g., Lactate Dehydrogenase (LDH) and NADH

-

Organic solvent for extraction (e.g., Ethyl acetate or MTBE)

Step-by-Step Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare the aqueous buffer and add the PLP cofactor, the amino donor (L-Alanine), and the ω-transaminase enzyme. If used, add the pyruvate removal system components.

-

Substrate Addition: Add the methyl 4-acetylbenzoate substrate to the buffered enzyme solution. The substrate may be added neat or as a solution in a co-solvent like DMSO to aid solubility.

-

Reaction: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the conversion and enantiomeric excess by taking aliquots and analyzing via chiral HPLC.

-

Work-up: Once the reaction reaches the desired conversion, quench by adjusting the pH to >10 with a base (e.g., sodium carbonate or ammonium hydroxide) to ensure the amine product is in its free base form.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification via column chromatography may be performed if necessary.

Data Summary

| Parameter | Typical Value/Range | Rationale & Causality |

| Enzyme Loading | 1 - 10% (w/w) | Higher loading increases reaction rate but is a major cost driver. Optimization is key for process viability. |

| Substrate Conc. | 10 - 100 g/L | Limited by substrate solubility and potential enzyme inhibition at high concentrations. |

| pH | 7.0 - 9.0 | Enzymes have an optimal pH range for activity and stability. Deviation can lead to denaturation and loss of function. |

| Conversion | >95% | Often driven to completion by using an efficient by-product removal system.[9] |

| Enantiomeric Excess (ee) | >99% | A major advantage of biocatalysis; enzymes are typically exquisitely stereoselective.[9] |

Quality Control & Characterization

Independent of the synthetic route chosen, rigorous quality control is essential to validate the identity and purity of the final product.

-

Work-up and Purification: Standard work-up involves an aqueous/organic extraction to separate the product from water-soluble reagents.[4] The primary method for purification is column chromatography on silica gel, which separates the desired amine from unreacted starting material and non-polar by-products.

-

Structural Confirmation: The chemical structure of the product should be confirmed using standard spectroscopic methods, primarily Nuclear Magnetic Resonance (¹H and ¹³C NMR).

-

Enantiomeric Purity: The most critical quality attribute, the enantiomeric excess (ee%), must be determined. This is exclusively done using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (Chiral HPLC), which can separate the (S) and (R) enantiomers and allow for their quantification.[4][11]

Conclusion: A Comparative Outlook

Both asymmetric reductive amination and biocatalytic transamination are powerful, state-of-the-art methods for producing this compound with high enantiopurity. The choice between them often depends on project-specific factors.

-

Asymmetric Reductive Amination is a highly mature and versatile technology. It often benefits from broader substrate scope and tolerance to organic solvents. However, it relies on expensive and potentially toxic heavy metal catalysts that must be completely removed from the final product.

-

Biocatalysis offers unparalleled selectivity (>99% ee is common) and operates under mild, environmentally friendly aqueous conditions. The main challenges can be enzyme cost, stability, and the need for specific reaction conditions (pH, temperature), although the field of enzyme engineering is rapidly overcoming these limitations.

For drug development professionals, understanding the nuances of these synthetic protocols is essential for scaling up production efficiently, cost-effectively, and sustainably, while ensuring the highest standards of quality and stereochemical purity.

References

-

Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 77(6), 725-731. [Link]

-

Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

-

Wang, C. S., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5394-5410. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Chiral Amine Synthesis – Strategies, Examples, and Limitations. Request PDF. [Link]

-

Schrittwieser, J. H., Velikogne, S., & Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

-

Wang, J., & Shao, W. (2022). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 58(84), 11765-11784. [Link]

-

Grogan, G. (Ed.). (2018). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Link]

-

Banik, B. K., Banik, I., & Becker, F. F. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 81, 188. [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Product Page. [Link]

-

diggafromdover. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness.org Discussion Board. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Request PDF. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. [Link]

-

Gassman, P. G., & Drewes, H. R. (1988). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 6, 44. [Link]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]

A Technical Guide to Methyl 4-[(1S)-1-aminoethyl]benzoate: A Key Chiral Intermediate in Pharmaceutical Synthesis

Abstract: Methyl 4-[(1S)-1-aminoethyl]benzoate is a high-value chiral building block pivotal to the pharmaceutical industry. Its stereochemically defined structure, featuring a primary amine and a methyl ester on a para-substituted benzene ring, renders it an essential intermediate in the asymmetric synthesis of numerous Active Pharmaceutical Ingredients (APIs). The precise (S)-configuration at the benzylic carbon is frequently crucial for the desired pharmacological activity and safety profile of the final drug molecule. This guide provides a comprehensive technical overview of its chemical identity, stereoselective synthesis, analytical characterization, and applications in drug development, designed for researchers, chemists, and professionals in the field.

Introduction: The Critical Role of Chirality in Medicinal Chemistry

Chirality is a fundamental principle in drug design and development. For a vast number of therapeutic agents, only one of a pair of enantiomers elicits the desired therapeutic effect, while the other may be inactive, less active, or, in some cases, responsible for adverse effects.[1][2] This reality has driven a paradigm shift in the pharmaceutical industry towards the development of enantiomerically pure drugs. The synthesis of such molecules relies on the availability of high-quality chiral intermediates, or synthons, that can introduce a specific stereocenter into a larger molecule.

Methyl 4-[(1S)-1-aminoethyl]benzoate serves as a prime example of such a synthon.[2] Its molecular framework provides two reactive sites for further chemical modification: the primary amine and the methyl ester. This versatility allows for its incorporation into a wide array of complex molecular architectures, making it a valuable precursor in the synthesis of APIs for various therapeutic areas.[1]

Chemical Identity and Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.

Chemical Identifiers and Data

| Identifier | Value |

| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate |

| Synonyms | (S)-Methyl 4-(1-aminoethyl)benzoate |

| CAS Number | 80051-07-6 (for racemic mixture)[3] |

| Molecular Formula | C₁₀H₁₃NO₂[4][5] |

| Molecular Weight | 179.22 g/mol [4][5] |

| InChI Key | XSYGLHLLQZGWPT-VKHMYHEASA-N |

| Canonical SMILES | CN |

Physicochemical and Safety Data

| Property | Value | Source |

| Physical Form | White to yellow sticky oil or solid | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302, H315, H319, H335 | [3] |

| Precautionary Codes | P261, P305+P351+P338 | [3] |

Enantioselective Synthesis

The production of enantiomerically pure this compound is paramount. While classical chiral resolution of the racemic mixture is possible, modern synthetic chemistry overwhelmingly favors asymmetric synthesis for its superior efficiency and atom economy, as it avoids the inherent 50% loss of material.[6]

Retrosynthetic Strategy: Asymmetric Reductive Amination

The most efficient and widely adopted strategy for synthesizing this chiral amine is the asymmetric reductive amination of the prochiral ketone, methyl 4-acetylbenzoate.[2] This approach directly establishes the desired stereocenter with high enantioselectivity.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Asymmetric Reductive Amination

This protocol provides a generalized procedure. The specific choice of catalyst, solvent, and reducing agent may require optimization for yield and enantioselectivity.

Materials:

-

Methyl 4-acetylbenzoate[2]

-

Chiral catalyst (e.g., a Noyori-type Ru-complex or an Ir-complex with a chiral ligand)

-

Ammonia source (e.g., ammonium formate, ammonium acetate, or ammonia in methanol)[2]

-

Reducing agent (e.g., formic acid, hydrogen gas)[2]

-

Anhydrous solvent (e.g., methanol, dichloromethane)[2]

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with methyl 4-acetylbenzoate and the chiral catalyst dissolved in the anhydrous solvent.

-

Imine Formation: Add the ammonia source to the reaction mixture. Stir at the designated temperature to facilitate the in-situ formation of the corresponding imine.

-

Asymmetric Reduction: Introduce the reducing agent. If using formic acid, it is often added as a complex with an amine base like triethylamine. If using hydrogen gas, pressurize the reaction vessel to the optimized pressure.

-

Reaction Monitoring: Maintain the reaction at a constant temperature and stir for the required duration (typically several hours to overnight). Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, carefully quench the reaction. Remove the catalyst, often by filtration through a pad of silica gel or celite.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to afford the enantiomerically enriched this compound.[2]

Analytical Characterization and Quality Control

Rigorous analytical control is essential to confirm the chemical identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.

Sources

- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

Technical Guide for the Optimal Storage and Handling of (S)-Methyl 4-(1-aminoethyl)benzoate

Introduction

(S)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in pharmaceutical and chemical synthesis. As an amino acid ester, its structure incorporates multiple reactive functional groups—a primary amine, a methyl ester, and an aromatic ring—along with a critical stereocenter. The preservation of both its chemical purity and enantiomeric integrity is paramount for its successful application in downstream processes where stereochemistry dictates biological activity or reaction outcomes.

This guide provides a comprehensive, technically grounded framework for the storage and handling of this compound. Moving beyond simple procedural lists, we will explore the underlying chemical principles that dictate the recommended conditions. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and stability of this key synthetic intermediate.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for appreciating its stability requirements.

| Property | Value | Source |

| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate | [1] |

| CAS Number | 80051-07-6 | |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| Physical Form | White to Yellow Sticky Oil to Solid or Solid | |

| Purity | Typically ≥97% |

Core Storage Recommendations

Optimal storage is not merely a suggestion but a critical control point for ensuring reagent quality. The following conditions are derived from supplier technical data and an analysis of the molecule's chemical vulnerabilities.

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | 2-8°C (Refrigeration) | Kinetic Control: Lower temperatures significantly reduce the rate of all potential degradation reactions, including hydrolysis and oxidation. Storing above freezing but below ambient temperature provides the best balance of stability without the risks associated with freeze-thaw cycles for a potentially oily or low-melting-point solid. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Oxidation Prevention: The primary amine and the benzylic position are susceptible to oxidative degradation. An inert atmosphere displaces oxygen, preventing the formation of undesired oxidized byproducts that can interfere with reactions and complicate purification. |

| Light | Store in a Dark Place (Amber Vial/Opaque Container) | Photodegradation Prevention: Aromatic compounds and amines can be photosensitive. Exposure to light, particularly in the UV spectrum, can provide the energy to initiate free-radical reactions or other photochemical degradation pathways, leading to discoloration and impurity formation. |

| Container | Tightly Sealed Container | Moisture and Air Exclusion: The ester functional group is highly susceptible to hydrolysis, which is catalyzed by the presence of water. A tightly sealed container is the primary defense against atmospheric moisture ingress, which would lead to the formation of (S)-4-(1-aminoethyl)benzoic acid. It also prevents the ingress of air. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases .[3] | Chemical Reactivity: Acids will protonate the basic amino group, forming a salt. Strong bases can catalyze ester hydrolysis and potentially lead to racemization at the chiral center. Oxidizing agents can degrade the molecule, particularly at the amino group.[3] |

Potential Degradation Pathways

Understanding the "failure modes" of the molecule is key to preventing them. The primary threats to the integrity of this compound during storage are hydrolysis and oxidation.

Ester Hydrolysis

The methyl ester is the most vulnerable functional group under suboptimal storage conditions. In the presence of moisture, it can hydrolyze back to the parent carboxylic acid and methanol. This reaction can be accelerated by acidic or basic contaminants.

Oxidation

The primary amine can be susceptible to oxidation, leading to a complex mixture of products. This process can be promoted by the presence of oxygen and light.

Caption: Primary degradation pathways for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to safety protocols is non-negotiable. The compound presents several hazards that must be managed through proper handling and engineering controls.

Hazard Profile:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Handling Protocol:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Use impervious gloves (e.g., nitrile) suitable for handling organic chemicals.

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

Dispensing: If the material is a solid, avoid creating dust. If it is an oil, prevent splashing.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[5]

Protocol for Aliquoting and Long-Term Storage

For long-term use, the best practice is to aliquot the bulk material into smaller, single-use quantities. This protocol minimizes the risk of contaminating the entire stock and avoids repeated exposure of the bulk material to the atmosphere and temperature fluctuations.

Caption: Recommended workflow for aliquoting this compound.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the main container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Environment: Perform all dispensing operations under an inert atmosphere. A glovebox is ideal, but a fume hood with a steady stream of nitrogen or argon directed into the container can also be effective.

-

Aliquoting: Dispense the desired amounts into smaller, pre-labeled amber glass vials with PTFE-lined screw caps.

-

Inert Gas Purge: Before sealing each aliquot, flush the headspace of the vial with nitrogen or argon.

-

Sealing: Seal the vials tightly. For extra protection, consider wrapping the cap-vial interface with parafilm.

-

Storage: Place the labeled aliquots in refrigerated storage (2-8°C).

-

Bulk Resealing: Purge the headspace of the original bulk container with inert gas before resealing and returning it to storage.

Summary of Key Recommendations

-

Store at 2-8°C.

-

Store under an inert atmosphere (Nitrogen or Argon).

-

Store in a tightly sealed, light-proof (amber) container.

-

Avoid exposure to moisture, strong acids, strong bases, and oxidizing agents.

-

Handle only in a well-ventilated area using appropriate PPE.

-

For long-term use, aliquot into single-use vials to preserve the integrity of the bulk stock.

References

- Material Safety Data Sheet. (2011).

-

PubChem. (n.d.). (S)-methyl 3-(1-aminoethyl)benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Valderrama, J. A., et al. (2012). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry, 287(13), 10494–10508. [Link]

-

PubChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Lahme, S., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(7), 1754-1765. [Link]

-

Singh, R., & Ghosh, W. (2021). Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution. Scientific Reports, 11(1), 5621. [Link]

Sources

Introduction: The Significance of (S)-Methyl 4-(1-aminoethyl)benzoate

An In-depth Technical Guide to the Predicted Spectral Characteristics of (S)-Methyl 4-(1-aminoethyl)benzoate

This compound is a chiral building block of considerable interest, particularly in the synthesis of pharmacologically active molecules. Its structure, featuring a stereochemically defined primary amine and a methyl ester on a benzene ring, makes it a valuable intermediate for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The precise stereochemistry at the benzylic amine is often critical for the desired biological activity and safety profile of the final drug product.[2]

Accurate structural confirmation and purity assessment are paramount. This guide provides a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, enabling scientists to verify its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the electron-withdrawing ester group and the electron-donating amino group, as well as the chirality of the molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~ 7.95 | Doublet (d) | 2H | Ar-H (ortho to -COOCH₃) | These protons are deshielded by the anisotropic effect of the carbonyl group, shifting them downfield. |

| ~ 7.40 | Doublet (d) | 2H | Ar-H (ortho to -CH(NH₂)CH₃) | These protons are in a relatively more electron-rich environment compared to the other aromatic protons, placing them slightly upfield. |

| ~ 4.15 | Quartet (q) | 1H | -CH (NH₂)CH₃ | This benzylic proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. Its position is downfield due to proximity to the aromatic ring and the amino group. |

| ~ 3.88 | Singlet (s) | 3H | -COOCH ₃ | The methyl protons of the ester group are magnetically equivalent and do not couple with other protons, hence appearing as a sharp singlet. |

| ~ 1.60 (variable) | Broad Singlet (br s) | 2H | -NH ₂ | Amine protons often appear as a broad signal and their chemical shift is highly dependent on solvent, concentration, and temperature. They may not show clear coupling. |

| ~ 1.40 | Doublet (d) | 3H | -CH(NH₂)CH ₃ | These methyl protons are coupled to the single benzylic proton, resulting in a doublet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~ 166.5 | C =O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |

| ~ 148.0 | Ar-C (ipso, attached to ethylamine) | The carbon attached to the aminoethyl group is shifted downfield due to substitution. |

| ~ 129.5 | Ar-C (ortho to -COOCH₃) | Aromatic carbon signal, influenced by the ester group. |

| ~ 128.0 | Ar-C (ipso, attached to ester) | The chemical shift of this quaternary carbon is influenced by the ester substituent. |

| ~ 126.0 | Ar-C (ortho to -CH(NH₂)CH₃) | Aromatic carbon signal. |

| ~ 52.0 | -COOC H₃ | The carbon of the ester's methyl group. |

| ~ 50.0 | -C H(NH₂)CH₃ | The chiral benzylic carbon. |

| ~ 24.5 | -CH(NH₂) C H₃ | The aliphatic methyl carbon at the chiral center. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for structural verification.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Subsequently, acquire a ¹³C NMR spectrum. For unambiguous assignments, further experiments like DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons) and 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) are highly recommended.

-

Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is ideal for rapidly identifying the key functional groups present in the molecule. The spectrum is a plot of infrared light absorbance versus wavenumber.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | A characteristic region for primary amines, often appearing as two distinct peaks (symmetric and asymmetric stretching). |

| 3100 - 3000 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |

| 3000 - 2850 | C-H Stretch | Aliphatic | Stretching vibrations of the C-H bonds in the methyl and ethyl groups. |

| ~ 1720 | C=O Stretch | Ester (-COOCH₃) | A strong, sharp absorption band characteristic of the carbonyl group in an ester, conjugated with the aromatic ring. |

| ~ 1610 & 1500 | C=C Stretch | Aromatic | Skeletal vibrations of the benzene ring. |

| ~ 1280 | C-O Stretch | Ester | The asymmetric C-O stretching of the ester linkage. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) would be a common technique.

Molecular Formula: C₁₀H₁₃NO₂[2] Molecular Weight: 179.22 g/mol [2]

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z (Mass-to-Charge Ratio) | Ion | Rationale & Causality |

| 179 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule.[2] |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 148 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group.[2] |

| 120 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group as a radical.[2] |

| 44 | [CH₃CHNH₂]⁺ | Alpha-cleavage, a characteristic fragmentation for amines, resulting in a stable iminium cation. This is often a prominent peak. |

Workflow: Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry.

Conclusion: A Unified Approach to Characterization

The structural elucidation of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a detailed predictive framework, it is imperative for researchers to acquire experimental data on their synthesized material. The predicted data tables, coupled with the outlined experimental workflows, offer a robust system for validating the identity, purity, and structural integrity of this critical chiral intermediate, ensuring its suitability for downstream applications in pharmaceutical development.

References

Sources

The Architect's Toolkit: A Guide to Chiral Building Blocks in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, where molecular precision is paramount, chiral building blocks serve as the master keys to unlocking therapeutic efficacy and safety. These enantiomerically pure compounds are the foundational components in the stereoselective synthesis of active pharmaceutical ingredients (APIs). Their correct three-dimensional arrangement is often the determining factor in a drug's ability to interact with its biological target, distinguishing a potent therapeutic from an inactive or even harmful molecule.[1][2] This guide provides an in-depth exploration of the core strategies and practical considerations for utilizing chiral building blocks in modern pharmaceutical synthesis, tailored for researchers, scientists, and drug development professionals.

The Imperative of Chirality in Drug Design

The biological systems that drugs target—enzymes, receptors, and other proteins—are themselves chiral. This inherent chirality necessitates stereoselective interactions with drug molecules.[3][4] Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[5] The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative while the other was teratogenic, stands as a stark reminder of the profound importance of stereochemistry in drug safety.[3]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) now often require the evaluation of individual enantiomers, driving the pharmaceutical industry's shift towards the development of single-enantiomer drugs.[5] This not only enhances safety but can also lead to improved therapeutic indices, simplified dose-response relationships, and reduced metabolic burden.

Core Strategies for Accessing Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. Three principal strategies have emerged as the most robust and widely adopted in the pharmaceutical industry: the chiral pool, asymmetric catalysis, and enzymatic resolutions. The choice of strategy is a critical decision, dictated by factors such as the structure of the target molecule, cost of starting materials, scalability, and desired purity.

Chiral Pool Synthesis: Nature's Head Start

Chiral pool synthesis leverages the abundance of enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials.[6][7] This approach is particularly advantageous when the target molecule shares a significant portion of its stereochemical framework with a readily available natural product, thereby minimizing the number of synthetic steps and avoiding the need for asymmetric induction or resolution.[7][8]

Illustrative Workflow: Chiral Pool Synthesis

This diagram outlines the general strategy of utilizing a chiral starting material from nature's "pool" to synthesize a complex, enantiomerically pure target molecule.

Exemplary Protocol: Synthesis of a Pregabalin Intermediate from (S)-Leucine

The anticonvulsant drug (S)-Pregabalin can be synthesized from the naturally occurring amino acid (S)-leucine, showcasing a chiral pool approach. While various routes exist, a common strategy involves the transformation of the amino acid's stereocenter into the target molecule. A related approach for a key intermediate is outlined below.

-

Step 1: Esterification of (S)-Leucine: (S)-Leucine is first protected and converted to its methyl or ethyl ester to allow for subsequent reactions on the carboxyl group.

-

Step 2: Reduction to the Amino Alcohol: The ester is carefully reduced to the corresponding chiral amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The stereocenter from leucine is preserved.

-

Step 3: Conversion to a Leaving Group: The hydroxyl group of the amino alcohol is converted into a good leaving group, for instance, by mesylation or tosylation.

-